5-Aminophthalazine-1,4-dione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminophthalazine-1,4-dione;hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its chemiluminescent properties, making it valuable in analytical chemistry and biological assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminophthalazine-1,4-dione;hydrochloride typically involves the oxidation of luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) using chlorine dioxide. The reaction proceeds in two steps:
- Formation of a luminol-chlorine dioxide adduct.
- Rapid reaction of the adduct with itself or with a second chlorine dioxide molecule to form 5-Aminophthalazine-1,4-dione .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the process likely involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminophthalazine-1,4-dione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by chlorine dioxide to form chemiluminescent products.
Reduction: It can react with reducing agents, leading to secondary chemiluminescence emissions.
Substitution: The compound can participate in substitution reactions, although specific examples are less documented.
Common Reagents and Conditions
Oxidizing Agents: Chlorine dioxide, hydrogen peroxide
Reducing Agents: Various reducing agents can induce chemiluminescence.
Major Products Formed
Chemiluminescent Products: The oxidation of this compound results in intense chemiluminescence, producing excited 3-aminophthalate
Wissenschaftliche Forschungsanwendungen
5-Aminophthalazine-1,4-dione;hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Aminophthalazine-1,4-dione;hydrochloride involves its chemiluminescent properties. When oxidized by agents like chlorine dioxide, the compound forms an intermediate that reacts with hydrogen peroxide to produce an intense chemiluminescence. This reaction involves the formation of an open carbon-centred peroxide, which decomposes to yield excited 3-aminophthalate, nitrogen, and oxygen .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione): Shares similar chemiluminescent properties.
N-Aminophthalimides: Structurally related and used in similar applications.
Uniqueness
5-Aminophthalazine-1,4-dione;hydrochloride is unique due to its specific reaction conditions and the intensity of its chemiluminescence. Its ability to produce a strong luminescent signal makes it particularly valuable in sensitive detection methods .
Eigenschaften
Molekularformel |
C8H6ClN3O2 |
---|---|
Molekulargewicht |
211.60 g/mol |
IUPAC-Name |
5-aminophthalazine-1,4-dione;hydrochloride |
InChI |
InChI=1S/C8H5N3O2.ClH/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2;1H |
InChI-Schlüssel |
SHHONHUTABWXRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=O)N=NC2=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.